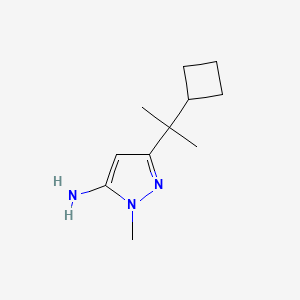![molecular formula C13H23NO B13064341 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine](/img/structure/B13064341.png)
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine: is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 3-ethoxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structural rigidity and defined geometry make it a valuable tool in probing biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and resins. Its incorporation into polymer backbones can enhance the mechanical properties and thermal stability of the resulting materials.
Mechanism of Action
The mechanism of action of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethylamine: A precursor to the target compound, sharing the bicyclic framework but lacking the 3-ethoxypropyl group.
Norbornene: Another bicyclic compound with a similar structure, used in polymer chemistry and as a monomer in ring-opening metathesis polymerization.
Bicyclo[2.2.1]heptane: A saturated analog of the target compound, used in the study of conformational analysis and as a scaffold in drug design.
Uniqueness: {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine stands out due to its combination of a bicyclic framework with an ethoxypropyl substituent. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C13H23NO/c1-2-15-7-3-6-14-10-13-9-11-4-5-12(13)8-11/h4-5,11-14H,2-3,6-10H2,1H3 |
InChI Key |
AUDJCRXUUJDOST-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate](/img/structure/B13064315.png)


![4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol](/img/structure/B13064325.png)


![Racemic-(3aR,4R,6aS)-tert-butyl4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13064336.png)

![Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13064342.png)
